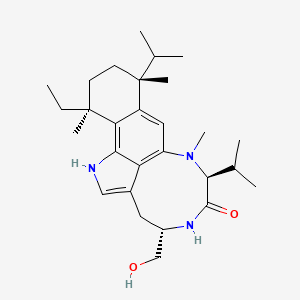
Dihydroteleocidin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroteleocidin B is a natural product found in Kitasatospora mediocidica with data available.
科学研究应用
Introduction to Dihydroteleocidin B
This compound is a potent indole alkaloid derived from the bacterium Streptomyces. It belongs to a class of compounds known for their significant tumor-promoting activities. This article explores the applications of this compound in scientific research, particularly in cancer studies, synthetic biology, and environmental toxicology.
Tumor Promotion Studies
This compound has been extensively studied for its role as a tumor promoter. Research indicates that it is significantly more effective than other known tumor promoters, such as 12-O-tetradecanoyl phorbol-13-acetate (TPA). Specifically, this compound has been shown to enhance transformation in various cell types by at least 100 times compared to TPA, making it a critical compound in understanding carcinogenesis mechanisms .
Case Study: Tumor Promotion Mechanism
A study published in the Proceedings of the National Academy of Sciences highlights the mechanisms through which this compound promotes tumorigenesis. The research demonstrates that this compound activates specific signaling pathways that lead to increased cell proliferation and survival, contributing to malignant transformation .
Cell-Free Synthetic Biology
Recent advancements in synthetic biology have seen the application of this compound in cell-free systems. Researchers have developed platforms that utilize enzymatic pathways to produce teleocidin B and its derivatives, including this compound. This approach allows for the efficient synthesis of these compounds without the need for living cells, facilitating studies on their biological activity and potential therapeutic uses .
Table: Comparison of Synthetic Biology Platforms
| Platform Type | Description | Advantages |
|---|---|---|
| Cell-Free Systems | Use of enzymatic pathways for synthesis | High yield, no cellular constraints |
| Living Cell Systems | Traditional fermentation methods | Natural production, complex interactions |
| Hybrid Systems | Combination of both approaches | Optimized yield and functional diversity |
Environmental Toxicology
This compound is also investigated within the context of environmental toxicology. Its classification as a tumor promoter raises concerns regarding exposure through environmental sources, particularly in water contaminated with cyanobacteria. Research has focused on understanding how natural occurrences of this compound can affect aquatic ecosystems and human health .
Case Study: Environmental Impact Assessment
A comprehensive study assessed the presence of this compound in water samples affected by cyanobacterial blooms. The findings indicated that these blooms could lead to increased levels of this compound, posing risks to both aquatic life and humans who rely on these water sources .
属性
CAS 编号 |
7491-76-1 |
|---|---|
分子式 |
C28H43N3O2 |
分子量 |
453.7 g/mol |
IUPAC 名称 |
(6S,9S,14R,17S)-17-ethyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one |
InChI |
InChI=1S/C28H43N3O2/c1-9-27(6)10-11-28(7,17(4)5)20-13-21-22-18(14-29-24(22)23(20)27)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h13-14,16-17,19,25,29,32H,9-12,15H2,1-8H3,(H,30,33)/t19-,25-,27-,28+/m0/s1 |
InChI 键 |
XKTDYBXPTGGZRX-YGHSORLUSA-N |
SMILES |
CCC1(CCC(C2=CC3=C4C(=CNC4=C21)CC(NC(=O)C(N3C)C(C)C)CO)(C)C(C)C)C |
手性 SMILES |
CC[C@]1(CC[C@](C2=CC3=C4C(=CNC4=C21)C[C@H](NC(=O)[C@@H](N3C)C(C)C)CO)(C)C(C)C)C |
规范 SMILES |
CCC1(CCC(C2=CC3=C4C(=CNC4=C21)CC(NC(=O)C(N3C)C(C)C)CO)(C)C(C)C)C |
Key on ui other cas no. |
7491-76-1 |
同义词 |
dihydroteleocidin B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















